2,6-Dichloro-3-ethylquinoline

Description

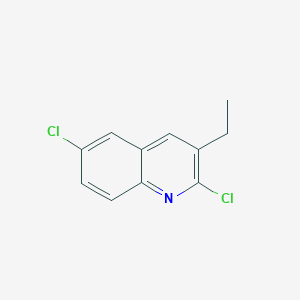

2,6-Dichloro-3-ethylquinoline (CAS: 1031927-99-7) is a halogenated quinoline derivative characterized by chlorine atoms at positions 2 and 6 of the quinoline ring and an ethyl group at position 3. This compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis, where its halogenated structure enhances reactivity in cross-coupling reactions or serves as a ligand precursor . Its safety data sheet (SDS) under UN GHS Revision 8 highlights its use in research, though specific toxicity or ecotoxicity data remain undocumented .

Properties

IUPAC Name |

2,6-dichloro-3-ethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBXNIYHNTZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653604 | |

| Record name | 2,6-Dichloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-99-7 | |

| Record name | 2,6-Dichloro-3-ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-ethylquinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction proceeds through a series of steps including the formation of an intermediate dihydroquinoline, which is then oxidized to form the quinoline ring.

Another method involves the use of 2,6-dichloroaniline as a starting material. This compound can be reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding quinoline derivative . The reaction conditions typically involve heating the reaction mixture under reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale methods but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase the yield and reduce the reaction time. Additionally, industrial methods may involve the use of alternative oxidizing agents and solvents to improve the overall efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-ethylquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding dihydroquinoline derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Sodium methoxide, potassium tert-butoxide, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Dichloro-3-ethylquinoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: This compound is used in the study of biological processes and the development of new pharmaceuticals. It has been investigated for its potential antimicrobial and anticancer properties.

Medicine: this compound and its derivatives are being studied for their potential use as therapeutic agents. They have shown promise in the treatment of various diseases, including malaria and cancer.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-ethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in biological systems. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA . This inhibition can lead to the disruption of cell division and growth, making these compounds effective as antimicrobial and anticancer agents.

Additionally, this compound may interact with other molecular targets such as DNA and proteins, leading to the formation of stable complexes that interfere with their normal function . These interactions can result in the induction of apoptosis (programmed cell death) and other cellular responses that contribute to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 2,6-Dichloro-3-ethylquinoline and related compounds:

| Compound Name | Core Structure | Substituents | CAS Number | Key Applications |

|---|---|---|---|---|

| This compound | Quinoline | Cl (2,6), Ethyl (3) | 1031927-99-7 | Pharmaceutical intermediates |

| 2,6-Dichloroquinoline | Quinoline | Cl (2,6) | 1810-72-6 | Antimalarial drug precursors |

| 2,6-Dichloro-3-ethyl-8-methylquinoline | Quinoline | Cl (2,6), Ethyl (3), Methyl (8) | 1031927-98-6 | Specialty chemical synthesis |

| 4-(3,3-Dichloro-allyloxy)-2,6-dimethylquinoline | Quinoline | Cl (3,3-allyloxy), Methyl (2,6) | 123452-88-0 | Agrochemical research |

| 2,6-Dichloroquinoxaline | Quinoxaline | Cl (2,6) | Not provided | Organic electronics, catalysts |

Key Observations :

- The additional methyl group at position 8 in 2,6-Dichloro-3-ethyl-8-methylquinoline further modifies solubility and reactivity .

- Heterocyclic Core: Quinoxaline derivatives (e.g., 2,6-Dichloroquinoxaline) feature two nitrogen atoms in the aromatic ring, creating a more electron-deficient system compared to quinolines. This property makes quinoxalines preferable in materials science, such as organic semiconductors .

- Functional Group Diversity: The allyloxy group in 4-(3,3-Dichloro-allyloxy)-2,6-dimethylquinoline introduces an oxygen-containing moiety, enabling participation in nucleophilic substitutions or photochemical reactions, which are less accessible in purely alkyl-substituted quinolines .

Commercial Availability and Pricing

- 2,6-Dichloroquinoline: Available from TCI Chemicals at ¥4,600/1g (D5429-1G), reflecting its established use in synthesis .

- This compound: Limited commercial availability, suggesting niche research applications .

Biological Activity

2,6-Dichloro-3-ethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the quinoline ring. This unique structure influences its chemical reactivity and biological activity. The compound is primarily utilized in research as a building block for synthesizing more complex derivatives and studying various biological processes.

The precise mechanism of action of this compound remains partially elucidated. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes such as dihydrofolate reductase, crucial for nucleotide synthesis and DNA replication.

- Molecular Interactions : It potentially interacts with DNA and proteins, forming stable complexes that disrupt their normal functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Anticancer Activity

The compound has also shown potential anticancer effects in various in vitro studies. Notably, it has been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), where it exhibited cytotoxicity at low micromolar concentrations.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 4.8 |

These results suggest that this compound may interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties as well. Research evaluating its efficacy against viral infections showed that it could inhibit viral replication at specific stages of the viral lifecycle .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that the compound significantly inhibited the growth of Staphylococcus aureus with an MIC value of 8 µg/mL. This study highlighted its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Potential : In a separate investigation involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 was determined to be 5.2 µM, indicating substantial cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.